Heptyl Undecyl Phthalate is an organic compound classified as a phthalate ester. It is synthesized from the reaction of phthalic anhydride with heptyl and undecyl alcohols. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various polymer materials. Phthalates, including Heptyl Undecyl Phthalate, are widely utilized in the production of plastics, coatings, and other materials due to their ability to modify physical properties.
Heptyl Undecyl Phthalate falls under the category of phthalic acid esters, which are lipophilic chemicals known for their applications in manufacturing flexible plastics. The compound's chemical structure consists of a phthalate backbone with two long alkyl chains derived from heptyl and undecyl alcohols. It is important to note that phthalates have raised environmental and health concerns, leading to regulatory scrutiny in various jurisdictions .
The synthesis of Heptyl Undecyl Phthalate involves a two-step esterification process:
In industrial applications, the esterification process is conducted in large reactors under controlled temperature and pressure conditions to ensure uniformity. Continuous stirring is essential, and purification methods such as distillation are employed to remove unreacted materials and by-products .
Heptyl Undecyl Phthalate has a distinct molecular structure characterized by:
The structure features a rigid aromatic ring from the phthalic acid component, with two flexible aliphatic side chains (heptyl and undecyl), contributing to its physical properties as a plasticizer .
Heptyl Undecyl Phthalate can undergo several chemical reactions:
These reactions highlight the compound's reactivity profile, which is essential for understanding its behavior in various applications.
Heptyl Undecyl Phthalate primarily functions as a plasticizer in polymer matrices.
Heptyl Undecyl Phthalate exhibits several notable physical and chemical properties:
These properties make it suitable for use in applications requiring durable and flexible materials .
Heptyl Undecyl Phthalate is primarily used as a plasticizer in various industries:
Despite its utility, there are ongoing concerns regarding potential health risks associated with phthalates, leading to increased regulatory scrutiny .
Heptyl undecyl phthalate (HUP) is industrially synthesized via Fischer esterification, where phthalic anhydride undergoes sequential esterification with heptanol and undecanol. The reaction proceeds in two distinct stages:
Industrial catalysts include:
Table 1: Catalytic Systems for HUP Synthesis
Catalyst Type | Reaction Temperature | Conversion Efficiency | Key Advantage |
---|---|---|---|
Sulfuric acid | 413–453 K | 85–92% | Low cost |
Tetraalkyl titanate | 423–443 K | 95–98% | Reduced side reactions |
Deep eutectic solvents | 373–393 K | >90% | Bifunctional solvent/catalyst |
Solvent-free systems are preferred industrially to minimize purification steps [1] [4].
Critical reaction parameters governing HUP yield and selectivity include:
Diester formation: Requires 433–453 K for optimal kinetics. Higher temperatures (>463 K) accelerate hydrolysis [4].
Catalyst concentration:
Titanates: Effective at 0.05 wt% due to superior electrophilicity [3].
Alcohol/anhydride ratio:
Table 2: Optimized Industrial Parameters for HUP Production
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 433–453 K | ΔG‡ reduction by 15–20 kJ/mol |
Catalyst (H₂SO₄) | 0.08–0.10 wt% | Yield plateau beyond 0.12 wt% |
Alcohol:anhydride ratio | 3.0–3.5:1 | 95% conversion at 3:1 |
Reaction time | 4–6 hours | <2% monoester residue |
Microwave-assisted synthesis reduces reaction time by 40% through enhanced molecular agitation [4].
Titanate catalysts (e.g., Ti(OR)₄) suppress undesirable byproducts through:
Table 3: Byproduct Comparison Under Different Catalysts
Catalyst | Dialkyl Ethers (wt%) | Hydrolysis Products (wt%) | Color Stability |
---|---|---|---|
Sulfuric acid | 1.2–2.5 | 0.8–1.5 | Yellowing observed |
Tetra-isopropyl titanate | 0.1–0.3 | <0.1 | No discoloration |
[Im:2PTSA] DES | <0.05 | <0.05 | No discoloration |
Isopropyl titanate liberates propanol during reactions, requiring azeotropic removal to prevent ester impurities [3]. Catalyst recovery exceeds 95% in continuous processes.
Kinetic studies reveal fundamental differences between the esterification stages:
Irreversible with near-quantitative conversion in 5–10 minutes [2]
Diester formation:
The rate law for diester formation is expressed as:-d[Cₘ]/dt = k·[Cₘ]
Where Cₘ = monoester concentration, k = k'·[C_cat] (catalyst-dependent) [2].
Table 4: Kinetic Parameters for HUP Synthesis Steps
Reaction Stage | Rate Law | Activation Energy (kJ/mol) | Half-life (413 K) |
---|---|---|---|
Monoester formation | -d[PA]/dt = k₀ | 32.5 (heptanol) | 2.1 min |
34.1 (undecanol) | 3.5 min | ||
Diester formation | -d[Cₘ]/dt = k·[Cₘ] | 58.7 (heptyl monoester) | 85 min |
64.3 (undecyl monoester) | 112 min |
Notably, longer alkyl chains (C₁₁ vs. C₇) decrease diester formation rates by 25–30% due to steric hindrance [4]. Industrial reactors compensate through cascaded continuous stirred-tank reactors (CSTRs) with intermediate water separation [3].
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